![molecular formula C22H25BN2O3 B14203311 Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid CAS No. 872495-53-9](/img/structure/B14203311.png)
Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid is a boron-containing compound characterized by the presence of two oxazoline rings attached to a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid typically involves the reaction of 3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the oxazoline rings to other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound can be used in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid involves its interaction with various molecular targets. The oxazoline rings and boron atom can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound can form stable complexes with other molecules, enhancing its utility in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the oxazoline rings, making it less versatile in certain reactions.
3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenylboronic acid: Similar structure but lacks the bis-phenyl configuration, affecting its reactivity and applications.
Uniqueness
Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid is unique due to the presence of two oxazoline rings, which enhance its reactivity and allow for the formation of more complex structures. This makes it particularly valuable in advanced organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
872495-53-9 |
|---|---|
Molekularformel |
C22H25BN2O3 |
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
bis[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]borinic acid |
InChI |
InChI=1S/C22H25BN2O3/c1-21(2)13-27-19(24-21)15-7-5-9-17(11-15)23(26)18-10-6-8-16(12-18)20-25-22(3,4)14-28-20/h5-12,26H,13-14H2,1-4H3 |
InChI-Schlüssel |
MMMPBUSVEYXTQL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2=NC(CO2)(C)C)(C3=CC(=CC=C3)C4=NC(CO4)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide](/img/structure/B14203231.png)

![N-[(E)-hydrazinylidenemethyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B14203244.png)

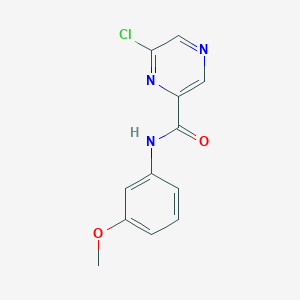

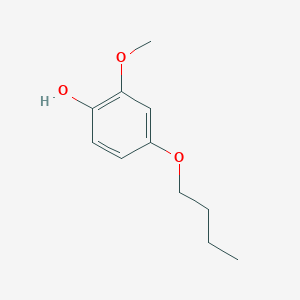
![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)
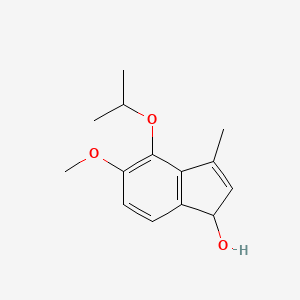
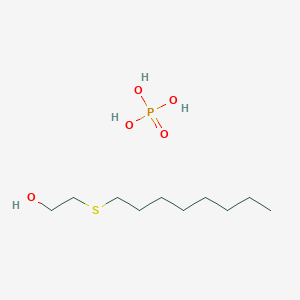
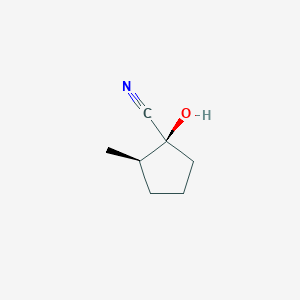
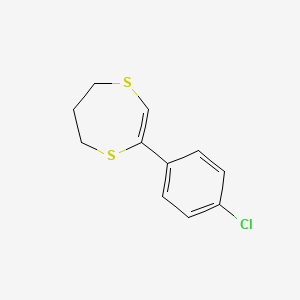

![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
